![molecular formula C7H9ClN2 B041054 N-[(6-chloropyridin-3-yl)methyl]-N-methylamine CAS No. 120739-62-0](/img/structure/B41054.png)

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is crucial for its application in various chemical industries. A practical method for its synthesis involves the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. This process yields the compound with high selectivity and minimal by-products, highlighting the efficiency of the method in producing high-purity intermediates for further chemical applications (Tanaka et al., 2000).

Wissenschaftliche Forschungsanwendungen

-

Agroecosystem and Microbiotechnology

- Summary of the application : This compound is a derivative of neonicotinoids, which are synthetic pesticides widely used for the control of various pests in agriculture throughout the world . They mainly attack the nicotinic acetylcholine receptors, generate nervous stimulation, receptor clot, paralysis, and finally cause death .

- Methods of application or experimental procedures : Biological methods are considered cost-effective, eco-friendly, and most efficient for the degradation of neonicotinoids. In particular, the use of microbial species makes the degradation of xenobiotics more accessible, fast, and active due to their smaller size .

- Results or outcomes : This degradation also converts xenobiotics into less toxic substances. The various metabolic pathways for the microbial degradation of neonicotinoids have been systematically discussed .

-

Pharmaceutical and Medicinal Chemistry

- Summary of the application : “N-[(6-chloropyridin-3-yl)methyl]-N-methylamine” is used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1 H-pyrazol-4-yl)isoquinolin-3-amine, a potential irreversible inhibitor for the treatment of various malignancies such as triple negative breast cancer .

- Methods of application or experimental procedures : The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

- Results or outcomes : The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) .

-

Environmental Remediation

- Summary of the application : This compound is used in the degradation of neonicotinoid pesticides, specifically acetamiprid, by a Fusarium sp. strain CS-3 isolated from soil . This process is important for the remediation of soil contaminated with these pesticides.

- Methods of application or experimental procedures : The fungus exploits acetamiprid as the sole carbon source in liquid culture, removing 98% in 96 hours . The degradation abilities of the strain are retained over a wide range of pH (5.0–8.0) and temperature (20–42 °C) .

- Results or outcomes : The degradation process results in less toxic substances, with N ′- [ (6-chloropyridin-3-yl)methyl]- N -methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid identified as the most predominant metabolites .

-

Chemical Synthesis

- Summary of the application : “N-[(6-chloropyridin-3-yl)methyl]-N-methylamine” is used as a reagent in chemical synthesis .

- Methods of application or experimental procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

- Results or outcomes : The outcomes would also depend on the specific synthesis, but this compound can be used to introduce the 6-chloropyridin-3-ylmethyl group into a larger molecule .

-

Material Science

- Summary of the application : This compound is used as a reagent in the synthesis of various materials .

- Methods of application or experimental procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

- Results or outcomes : The outcomes would also depend on the specific synthesis, but this compound can be used to introduce the 6-chloropyridin-3-ylmethyl group into a larger molecule .

-

Environmental Science

- Summary of the application : This compound is used in the study of the degradation of neonicotinoid pesticides in the environment .

- Methods of application or experimental procedures : The study involves the analysis of soil and water samples for the presence of this compound and its degradation products .

- Results or outcomes : The results show that this compound and its degradation products can be found in the environment, indicating the persistence of these pesticides .

Safety And Hazards

This compound is classified under GHS06 and GHS07 for its hazards . It has hazard statements H301, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Eigenschaften

IUPAC Name |

1-(6-chloropyridin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALCOJXGWJXWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024729 | |

| Record name | 6-Chloro-N-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | |

CAS RN |

120739-62-0 | |

| Record name | 6-Chloro-N-methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120739-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(6-chloropyridin-3-yl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

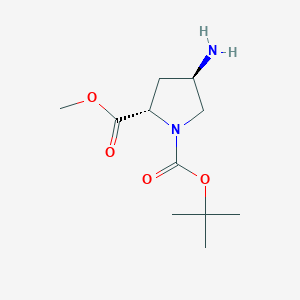

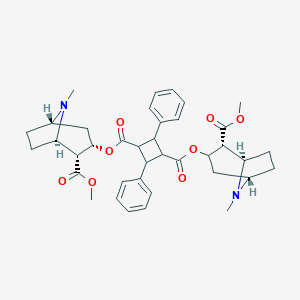

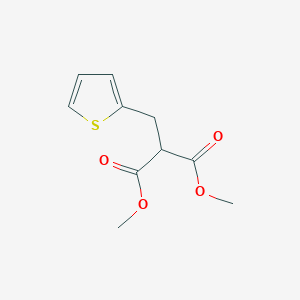

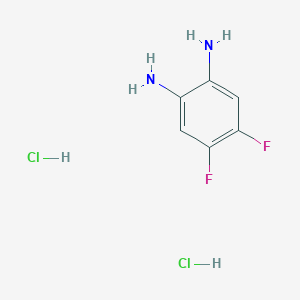

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)